2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine
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Overview
Description
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring fused with a piperidine moiety, linked through an oxymethyl group to a methyl-substituted pyrimidine ring.
Preparation Methods
The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The cyclopropyl group is introduced to the pyridazine ring through a cyclization reaction.
Attachment of the Piperidine Moiety: The piperidine ring is then attached to the pyridazine ring via an oxymethyl linker.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is methyl-substituted.
Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can be compared with similar compounds such as:
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a pyrimidine ring.
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile: This compound features a pyridine ring with a carbonitrile group.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-6-9-19-18(20-13)23-10-7-14(8-11-23)12-24-17-5-4-16(21-22-17)15-2-3-15/h4-6,9,14-15H,2-3,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVXFDOYNRYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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